![molecular formula C13H13NO3 B1468529 Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1405760-98-6](/img/structure/B1468529.png)
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been found to exhibit antimicrobial activity . In a study, two synthesized compounds were tested against eight different microorganisms and found to be active against some of the species .
Antifungal Activity
Synthetic benzofuran derivatives have received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . This suggests that they could be used in the treatment of fungal infections.
Inhibitors of P450 Aromatase
Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent breast cancer.
Anticancer Activity
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . For instance, certain benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Inhibition of Tyrosine Kinase (TK) Signaling Pathway
Cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway. Inhibiting these receptors is one of the potential cancer treatments . Benzofuran derivatives could potentially be used to inhibit the TK signaling pathway.
Biological Activity of Cyclobutane, Thiazole, and Benzofuran Groups
The physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups is combined . This approach seems to be useful as it may combine the physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups .
Potential Applications for Photochemical Energy Storage
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA , and may have potential applications for photochemical energy storage .
Medicinal Chemistry
Benzofuran neolignans and nor-neolignans, which are contained in most plants, have attracted much attention in medicinal chemistry for their wide range of various biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties .
Mechanism of Action
While the specific mechanism of action for “Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone” is not mentioned in the retrieved resources, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have potential applications as drugs .
properties
IUPAC Name |
1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXPDJQYULRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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